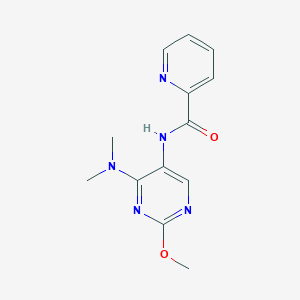

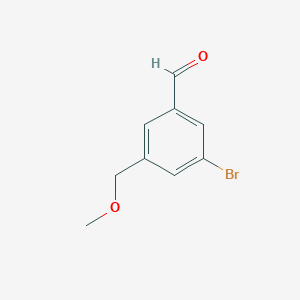

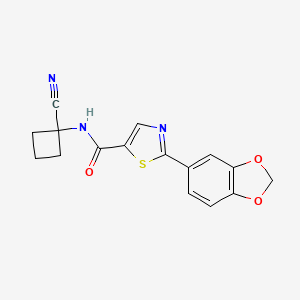

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been explored through several methodologies, highlighting the diverse approaches to obtaining tetrahydronaphthalene derivatives. Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, demonstrating a multi-step process with an overall yield of 44% (Göksu et al., 2003). Additionally, Han et al. (2007) developed a large-scale stereoselective process for a related compound, showcasing the scalability of these synthesis processes (Han et al., 2007).

Molecular Structure Analysis

Zhang et al. (2006) prepared a related compound through condensation, revealing insights into the molecular structure, including intramolecular hydrogen bonding and the formation of centrosymmetric dimers in the crystal structure (Zhang et al., 2006).

Chemical Reactions and Properties

Nichols et al. (1984) explored the chemical reactions of a similar compound, noting that methylation at the 2-position abolished DA1 dopamine agonist activity, indicating the sensitivity of biological activity to minor structural changes (Nichols et al., 1984).

Physical Properties Analysis

Although specific studies on the physical properties of "6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride" were not directly identified, research on related compounds provides a basis for understanding the potential physical characteristics of tetrahydronaphthalene derivatives.

Chemical Properties Analysis

The chemical properties of tetrahydronaphthalene derivatives have been the focus of various studies. For instance, the work by Orsini et al. (2005) on a chiral auxiliary for asymmetric Reformatsky reactions showcases the chemical versatility and reactivity of related compounds (Orsini et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Methods : The compound has been used in various synthesis processes. For instance, it has been utilized in the synthesis of complex structures like hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one, indicating its role as a versatile building block in organic synthesis (Malkova et al., 2014).

- Molecular Structure Analysis : Studies have focused on understanding the molecular structure of derivatives of tetrahydronaphthalene, which is crucial for applications in medicinal chemistry and material science (Kaiser et al., 2023).

Chemical Reactions and Properties

- Chemical Reaction Studies : Research has been conducted on the chemical reactions involving this compound, such as oxidation reactions and hydrostannation, providing insights into its chemical behavior and potential applications (Podestá et al., 1989).

- Stereochemistry and Synthesis : Studies on the stereochemistry of related compounds, like the stereoselective reduction of acyl protected aminonaphthyl ketones, are essential for understanding how this chemical can be manipulated in various synthesis pathways (Wei-dong, 2013).

Pharmaceutical Research

- Drug Synthesis and Derivatives : Its derivatives have been explored for synthesizing various drugs, indicating its potential in pharmaceutical research. For example, studies on the synthesis of dopamine receptor agonists using tetrahydronaphthalene derivatives highlight its relevance in neuropharmacology (Mcdermed et al., 1975).

Material Science and Other Applications

- Material Science Applications : The compound's derivatives have been used in the synthesis of materials like indoles, which have wide applications ranging from organic electronics to pharmaceuticals (Yi et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is believed to be the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation and other neurological functions .

Mode of Action

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . It is also likely to induce the release of these neurotransmitters .

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in these pathways . The downstream effects include improved mood and reduced symptoms of depression and anxiety .

Result of Action

The result of the action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an enhancement of serotonergic and noradrenergic neurotransmission . This can lead to improved mood and reduced symptoms of depression and anxiety .

Propiedades

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-3-10-7-11(12)5-4-9(10)6-8;/h2-3,6,11H,4-5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGHZRCNWIZZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(CC2)N)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955076 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33448-19-0 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)